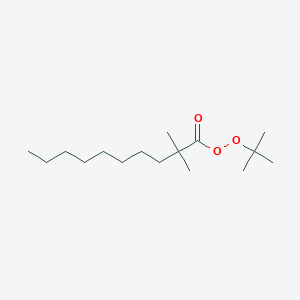![molecular formula C14H18O3 B14575425 Methyl 3-{4-[(but-2-en-1-yl)oxy]phenyl}propanoate CAS No. 61493-81-0](/img/structure/B14575425.png)
Methyl 3-{4-[(but-2-en-1-yl)oxy]phenyl}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{4-[(but-2-en-1-yl)oxy]phenyl}propanoate is an organic compound belonging to the ester family. Esters are known for their distinctive odors and are commonly used in food aroma and fragrances . This compound features a phenyl group substituted with a but-2-en-1-yloxy group and a propanoate ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{4-[(but-2-en-1-yl)oxy]phenyl}propanoate can be achieved through various organic reactions. One common method involves the esterification of 3-(4-hydroxyphenyl)propanoic acid with but-2-en-1-ol in the presence of an acid catalyst . The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control over reaction conditions, leading to higher purity and reduced by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{4-[(but-2-en-1-yl)oxy]phenyl}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Methyl 3-{4-[(but-2-en-1-yl)oxy]phenyl}propanoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-{4-[(but-2-en-1-yl)oxy]phenyl}propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with cellular enzymes and receptors . The phenyl group can participate in aromatic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{4-[(oxiran-2-ylmethoxy)phenyl}propanoate: Similar structure but with an oxirane group instead of the but-2-en-1-yloxy group.
Methyl 3-amino-3-{4-(propan-2-yl)phenyl}propanoate: Contains an amino group instead of the but-2-en-1-yloxy group.
Uniqueness
Methyl 3-{4-[(but-2-en-1-yl)oxy]phenyl}propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61493-81-0 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
methyl 3-(4-but-2-enoxyphenyl)propanoate |
InChI |
InChI=1S/C14H18O3/c1-3-4-11-17-13-8-5-12(6-9-13)7-10-14(15)16-2/h3-6,8-9H,7,10-11H2,1-2H3 |
InChI Key |
MBYFDUOAWLGLBO-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCOC1=CC=C(C=C1)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Ethenylphenyl)methylidene]propanedioic acid](/img/structure/B14575349.png)




![4,6-Dimethyl-2-[(E)-{1-[2-(4-methylphenyl)hydrazinylidene]ethyl}diazenyl]pyrimidine](/img/structure/B14575372.png)





![(1R)-1,6,6-Trimethyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14575418.png)
![2-[(Diethylamino)methyl]-4-nitro-6-[(phenylsulfanyl)methyl]phenol](/img/structure/B14575421.png)
![(6aR,10aR)-5,6,6a,7,8,9,10,10a-octahydrobenzo[c][1,6]naphthyridine](/img/structure/B14575445.png)
